molecular formula C38H34Br2P2 B073295 Ethane-1,2-diylbis(triphenylphosphonium) bromide CAS No. 1519-45-5

Ethane-1,2-diylbis(triphenylphosphonium) bromide

Cat. No. B073295
CAS RN: 1519-45-5
M. Wt: 712.4 g/mol
InChI Key: VRKRIHCAYUNAPF-UHFFFAOYSA-L
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Description

Synthesis Analysis

1,2-Ethanediylbis(triphenylphosphonium) ditribromide was quantitatively prepared and used for the bromination of anilines and phenols in the presence of a mixed solvent system (DCM/MeOH 2:1) and also under solvent-free conditions . This new ionic liquid has advantages over similar brominating agents in terms of short reaction time .


Molecular Structure Analysis

Single-crystal X-ray analysis of the title salt revealed that the bistriphenylphosphonium cation is organized around an inversion center located at the center of the –CH2–CH2– bridge and the two triphenylphosphine segments are anti with respect to one another . All the tribromide anions adopt a linear geometry with different Br–Br–Br bond angles for each anion .


Chemical Reactions Analysis

This compound has been used for the bromination of anilines and phenols in the presence of a mixed solvent system (DCM/MeOH 2:1) and also under solvent-free conditions . It has advantages over similar brominating agents in terms of short reaction time .


Physical And Chemical Properties Analysis

The compound is a versatile chemical compound with potential for scientific research. Its unique structure enables applications in various fields, including catalysis, organic synthesis, and material science.

Scientific Research Applications

1. Brominating Agent

  • Application Summary: Ethane-1,2-diylbis(triphenylphosphonium) bromide has been used as a new brominating agent for the bromination of anilines and phenols .
  • Methods of Application: This compound was used in the presence of a mixed solvent system (DCM/MeOH 2:1) and also under solvent-free conditions . The reagent has higher bromine content per molecule, regioselectivity, and bromination efficiency .
  • Results or Outcomes: The use of this new ionic liquid has advantages over similar brominating agents in terms of short reaction time, simple workup, regioselectivity, and high yields . The spent reagent can be recovered and easily recycled five times .

2. Surface Passivation of Perovskite Thin Films

  • Application Summary: Phosphonium halide salts, including Ethane-1,2-diylbis(triphenylphosphonium) bromide, have been used as surface passivation agents for efficient and stable perovskite solar cells (PSCs) .
  • Methods of Application: The phosphonium halide passivation layers significantly suppressed moisture penetration and ion migration, greatly enhancing the device stability .
  • Results or Outcomes: The use of phosphonium halide passivation resulted in PSCs with power conversion efficiencies (PCEs) of > 20.1% (~18.5% for pristine MAPbI3 devices) . The hydrophobic phosphonium halide passivation layers significantly suppressed moisture penetration and ion migration, greatly enhancing the device stability . Unencapsulated solar cells based on TCPBr treated MAPbI3 thin layers retained more than 90% of the initial PCEs after more than 1000 hours storage under ambient conditions .

Safety And Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

triphenyl(2-triphenylphosphaniumylethyl)phosphanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34P2.2BrH/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;/h1-30H,31-32H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKRIHCAYUNAPF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34Br2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethane-1,2-diylbis(triphenylphosphonium) bromide

CAS RN

1519-45-5
Record name Ethylenebis[triphenylphosphonium] dibromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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